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Foreword: The Challenge and Imperative of
Accurate Histamine Quantification
Histamine is a critical biogenic amine that functions as a central mediator in allergic responses

and anaphylaxis, and also acts as a neurotransmitter.[1] Its quantification in plasma is essential

for clinical diagnostics, allergy research, and assessing patient reactions in drug development.

However, the accurate measurement of histamine is notoriously challenging. Three primary

obstacles stand in the way of reliable data:

Low Endogenous Concentrations: Basal histamine levels in plasma are typically very low (in

the nanomolar or picogram per milliliter range), requiring highly sensitive analytical methods.

[2][3]

Matrix Complexity: Plasma is a dense biological matrix rich in proteins, salts, and other small

molecules that can interfere with analysis, suppress instrument signals, and contaminate

analytical systems.

Analyte Instability: Histamine levels can be artificially inflated ex vivo due to the

degranulation of basophils and mast cells during improper sample collection and handling.[1]

[2]

This guide provides a comprehensive overview of robust sample preparation methods

designed to overcome these challenges. We will move beyond simple step-by-step instructions
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to explain the causality behind each technique, empowering researchers to not only execute

protocols but also to troubleshoot and adapt them effectively.

Critical Pre-Analytical Considerations: The
Foundation of Reliable Data
Before any extraction begins, the integrity of the sample must be paramount. Failure at this

stage will invalidate even the most sophisticated downstream analysis.

Blood Collection: Use a lavender-top (EDTA) tube for collection. EDTA chelates calcium,

which is essential for the enzymatic processes involved in mast cell degranulation, thus

preventing artificial histamine release. Immediately after collection, the tube should be gently

inverted and placed on ice.[1]

Venipuncture Technique: The very first blood sample drawn after venipuncture can show

artificially elevated histamine levels.[2] If multiple tests are being run, it is advisable to collect

the sample for histamine analysis after the first tube.

Plasma Separation: Centrifuge the blood sample at a low temperature (e.g., 4°C) as soon as

possible after collection. Promptly separate the plasma from the cellular components and

transfer it to a clean, plastic transport tube. Histamine is known to adhere to glass surfaces,

so plasticware should be used whenever possible.[1][4]

Storage: If not analyzed immediately, the plasma must be frozen and stored at -20°C or

colder. For long-term storage, -70°C or -80°C is recommended. Samples are typically stable

for at least 14 days when frozen.[1]

Core Sample Preparation Strategies
The goal of sample preparation is to isolate histamine from the complex plasma matrix while

removing interfering substances, primarily proteins. The three most common approaches are

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT)
Principle of Causality: This is the simplest and fastest method. It involves adding a substance

(typically a strong acid or an organic solvent) that disrupts the hydration shell of proteins,
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causing them to denature and aggregate. These precipitated proteins can then be removed by

centrifugation, leaving the small-molecule analyte (histamine) in the supernatant. Perchloric

acid (PCA) is a common choice as it is highly effective at precipitating proteins and the

resulting perchlorate salts are often compatible with subsequent analytical steps.[5][6]

Workflow Diagram: Protein Precipitation

Protein Precipitation Workflow

1. Plasma Sample
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(e.g., 10,000 x g, 10 min)

5. Collect Supernatant
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Ready for Derivatization
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A simple workflow for removing plasma proteins.
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Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE separates compounds based on their relative solubilities in two

different immiscible liquids (typically an aqueous/polar phase and an organic/non-polar phase).

For histamine, which is highly polar, direct extraction into a non-polar solvent is inefficient.

Therefore, LLE for histamine often involves a derivatization step first to make it more

hydrophobic, or it is used as a secondary clean-up step after protein precipitation. A more

common approach involves adjusting the pH to neutralize histamine's charge, making it slightly

less polar, and using a more polar organic solvent like butanol.

Solid-Phase Extraction (SPE)
Principle of Causality: SPE is a highly selective and efficient method that provides the cleanest

extracts. It utilizes a solid sorbent packed into a cartridge to retain the analyte of interest while

matrix components pass through. For histamine, which is a primary amine and positively

charged at neutral or acidic pH, weak cation-exchange (WCX) or strong cation-exchange

(SCX) SPE is the mechanism of choice.[7][8] The protocol involves four key steps:

Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the

functional groups.

Equilibration: The sorbent is flushed with a buffer (e.g., water or a low-ionic-strength buffer)

to match the pH and polarity of the sample loading solution.

Loading: The pre-treated plasma sample is passed through the cartridge. Histamine

(positively charged) binds to the negatively charged sorbent, while neutral and negatively

charged interferents pass through.

Washing & Elution: The cartridge is washed with a weak solvent to remove remaining

impurities. Finally, a strong elution solvent (e.g., an acidic or high-salt buffer) is used to

disrupt the ionic interaction and release the purified histamine.

Workflow Diagram: Solid-Phase Extraction (Cation Exchange)
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Solid-Phase Extraction Workflow

1. Condition Cartridge
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(Disrupt Binding)

Clean Extract
(Ready for Analysis)
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A selective method for purifying histamine from plasma.

Derivatization: Enabling Sensitive Detection
For analysis by High-Performance Liquid Chromatography with Fluorescence Detection

(HPLC-FLD), a derivatization step is mandatory. Histamine itself does not possess a native

chromophore or fluorophore, making it invisible to UV or fluorescence detectors.[9][10]

Derivatization involves reacting histamine with a labeling agent to form a highly fluorescent

product.
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The OPA Method: The most common derivatizing agent is o-phthalaldehyde (OPA). In an

alkaline medium and often in the presence of a thiol like 2-mercaptoethanol (MCE) or N-acetyl-

cysteine, OPA reacts with the primary amine group of histamine to form a stable, fluorescent

isoindole derivative.[5][7][11] This reaction is rapid and produces a product with strong

fluorescence, enabling detection at very low concentrations.

Reaction Diagram: OPA Derivatization of Histamine

OPA Derivatization Reaction

Histamine
(Primary Amine)

Fluorescent
Derivative

+

o-Phthalaldehyde
(OPA)

+
Thiol

(e.g., MCE)

Click to download full resolution via product page

Creating a fluorescent product for HPLC-FLD analysis.

Method Comparison and Selection Guide
Choosing the right sample preparation method depends on the required sensitivity, throughput,

available equipment, and cost.
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Parameter
Protein Precipitation

(PPT)

Liquid-Liquid

Extraction (LLE)

Solid-Phase

Extraction (SPE)

Principle Protein Denaturation Differential Solubility
Chromatographic

Retention

Selectivity Low Low to Moderate High

Extract Cleanliness
Low (risk of ion

suppression)
Moderate Very High

Recovery
Good, but can have

losses

Variable, risk of

emulsion

High & Reproducible

(85-90%)[12]

Speed / Throughput Very Fast Slow, labor-intensive
Moderate (can be

automated)

Cost per Sample Very Low Low Moderate to High

Best For
Rapid screening, LC-

MS/MS
Targeted cleanup

High-sensitivity HPLC-

FLD, LC-MS/MS

Detailed Laboratory Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling

chemicals like perchloric acid, methanol, and derivatization reagents.

Protocol 1: Protein Precipitation using Perchloric Acid
(PCA)
This protocol is adapted for high-throughput analysis and is suitable for subsequent LC-MS/MS

or HPLC-FLD analysis after derivatization.

Materials:

Frozen Human Plasma (EDTA)

Perchloric Acid (PCA), 0.4 M
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Histamine-d4 (Internal Standard, for LC-MS)

Microcentrifuge tubes (1.5 mL)

Vortex mixer

Refrigerated microcentrifuge

Procedure:

Thaw plasma samples on ice.

In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

For LC-MS: Spike with an appropriate amount of internal standard (e.g., 10 µL of Histamine-

d4 solution).

Add 400 µL of ice-cold 0.4 M Perchloric Acid to the tube.

Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

Incubate on ice for 10 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Carefully collect the supernatant (~550 µL) and transfer it to a clean tube.

The supernatant is now ready for the derivatization step (Protocol 3) or for direct injection if

using a sufficiently robust LC-MS/MS system.[6]

Protocol 2: Solid-Phase Extraction (Cation Exchange)
This protocol provides a very clean sample, ideal for HPLC-FLD to minimize background

fluorescence and maximize sensitivity.

Materials:

Weak Cation Exchange (WCX) SPE cartridges (e.g., 100 mg, 1 mL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26282720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma supernatant from Protocol 1 (or plasma diluted with an appropriate buffer)

Methanol (HPLC grade)

Deionized Water

Elution Buffer (e.g., 0.1 M HCl in Methanol)

SPE Vacuum Manifold

Procedure:

Condition: Pass 1 mL of Methanol through the SPE cartridge. Do not let the sorbent go dry.

Equilibrate: Pass 1 mL of Deionized Water through the cartridge. Let the liquid drain to the

top of the sorbent bed.

Load: Load the plasma supernatant (from Protocol 1) onto the cartridge. Apply gentle

vacuum to allow the sample to pass through at a slow, steady rate (approx. 1 drop per

second).

Wash 1: Pass 1 mL of Deionized Water through the cartridge to remove salts and polar

interferents.

Wash 2: Pass 1 mL of Methanol through the cartridge to remove non-polar interferents. Dry

the sorbent bed under full vacuum for 2-5 minutes.

Elute: Place a clean collection tube inside the manifold. Add 1 mL of Elution Buffer to the

cartridge and apply a gentle vacuum to slowly elute the purified histamine.

Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

Reconstitute the residue in a small volume (e.g., 100 µL) of an appropriate buffer for

derivatization or analysis.

Protocol 3: Pre-column Derivatization with OPA
This protocol is performed on the cleaned extract from Protocol 1 or 2.
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Materials:

Cleaned sample extract

OPA Derivatization Reagent: Prepare fresh. Dissolve 25 mg of OPA in 0.5 mL of methanol.

Add 0.5 mL of 1.25 M sodium sulfite and 4 mL of 0.1 M borate buffer (pH 10.4).[11]

(Alternatively, a reagent using 2-mercaptoethanol can be made).[5][7]

Borate Buffer (0.1 M, pH 10.4)

HPLC vials

Procedure:

Reconstitute the dried extract from Protocol 2 in 100 µL of Borate Buffer, or take 100 µL of

the supernatant from Protocol 1.

Add 10 µL of the freshly prepared OPA Derivatization Reagent to the sample.

Vortex briefly to mix.

Allow the reaction to proceed for exactly 1.5 - 2 minutes at room temperature.[11] The timing

is critical as the derivative can be unstable over longer periods.

Immediately inject the sample onto the HPLC system or add an acid (like HCl) to stabilize

the derivative if analysis will be delayed.[5]

References
Determination of Histamine by High-Performance Liquid Chromatography After Precolumn

Derivatization with o-Phthalaldehyde-Sulfite.National Institutes of Health (NIH). Available at:

[Link]

Determination of Histamine in Human Serum/Plasma by SPE and HILIC LC-MS-MS.LCGC

International. Available at: [Link]

Study of Histamine Detection using Liquid Chromatography and Gas

Chromatography.Academy of Sciences Malaysia. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4885389/
https://www.researchgate.net/publication/359276696_Development_of_a_new_HPLC_method_for_rapid_histamine_quantification_in_fish_and_fishery_products_without_sample_clean-up
https://pubmed.ncbi.nlm.nih.gov/3093119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885389/
https://www.researchgate.net/publication/359276696_Development_of_a_new_HPLC_method_for_rapid_histamine_quantification_in_fish_and_fishery_products_without_sample_clean-up
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878434/
https://www.chromatographyonline.com/view/determination-histamine-human-serumplasma-spe-and-hilic-lc-ms-ms
https://doi.org/10.32802/asmscj.2021.802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of histamine in human plasma: the European external quality control study

1988.PubMed. Available at: [Link]

Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of

Histamine in Fish Products.National Institutes of Health (NIH). Available at: [Link]

Development of a new HPLC method for rapid histamine quantification in fish and fishery

products without sample clean-up.ResearchGate. Available at: [Link]

Development and validation of an HPLC-FLD method for rapid determination of histamine in

skipjack tuna fish (Katsuwonus pelamis).ResearchGate. Available at: [Link]

Histamine quantification in human plasma using high resolution accurate mass LC-MS

technology.PubMed. Available at: [Link]

Determination of histamine concentrations in plasma by liquid

chromatography/electrochemistry.PubMed. Available at: [Link]

Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in

complex biological samples using derivatization and solid phase extraction.PubMed.

Available at: [Link]

Determination of Plasma and Brain Histamine by High-Performance Liquid Chromatography

(HPLC).STEMart. Available at: [Link]

Histamine Determination, Plasma.Labcorp. Available at: [Link]

Elevated plasma histamine with urticaria.American Academy of Allergy, Asthma &

Immunology. Available at: [Link]

A liquid chromatographic method for the determination of histamine in immunoglobulin

preparation using solid phase extraction and pre-column derivatization.PubMed. Available at:

[Link]

A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction

for Selective and Sensitive Detection of Histamine in Foods.MDPI. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2202674/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589991/
https://www.researchgate.net/publication/353723380_Development_of_a_new_HPLC_method_for_rapid_histamine_quantification_in_fish_and_fishery_products_without_sample_clean-up
https://www.researchgate.net/publication/281608935_Development_and_validation_of_an_HPLC-FLD_method_for_rapid_determination_of_histamine_in_skipjack_tuna_fish_Katsuwonus_pelamis
https://pubmed.ncbi.nlm.nih.gov/26282720/
https://pubmed.ncbi.nlm.nih.gov/3779438/
https://pubmed.ncbi.nlm.nih.gov/33592777/
https://www.stem-art.com/determination-of-plasma-and-brain-histamine-by-high-performance-liquid-chromatography-hplc-cat-stem-ct-3068-cj.htm
https://www.labcorp.com/tests/144600/histamine-determination-plasma
https://www.aaaai.org/allergist-resources/ask-the-expert/answers/2014/histamine
https://pubmed.ncbi.nlm.nih.gov/18038915/
https://www.mdpi.com/1420-3049/25/1/198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A High Performance Liquid Chromatographic Method for Histamine in Plasma Using Solid

Phase Extraction and Fluorescamine Derivatization.Marcel Dekker, Inc.. Available at: [Link]

A High Performance Liquid Chromatographic Method for Histamine in Plasma Using Solid

Phase Extraction and Fluorescamine Derivatization.Taylor & Francis Online. Available at:

[Link]

Determination of Histamine Concentrations in Plasma by Liquid

Chromatography/Electrochemistry.Clinical Chemistry. Available at: [Link]

Histamine Intolerance: The Current State of the Art.National Institutes of Health (NIH).

Available at: [Link]

Measurement of plasma histamine by stable isotope dilution gas chromatography-mass

spectrometry: methodology and normal values.PubMed. Available at: [Link]

Circadian profiling reveals higher histamine plasma levels and lower diamine oxidase serum

activities in 24% of patients with suspected histamine intolerance compared to food allergy

and controls.National Institutes of Health (NIH). Available at: [Link]

How To Interpret Your Histamine Intolerance Test Results.Rupa Health. Available at: [Link]

Histamine Assay Kit.Megazyme. Available at: [Link]

HPLC/FL METHOD FOR HISTAMINE TESTING IN FISH.CABI Digital Library. Available at:

[Link]

A method of estimating histamine in plasma.PubMed. Available at: [Link]

Measurement of plasma histamine: description of an improved method and normal

values.PubMed. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/publication/259508544_A_High_Performance_Liquid_Chromatographic_Method_for_Histamine_in_Plasma_Using_Solid_Phase_Extraction_and_Fluorescamine_Derivatization
https://www.tandfonline.com/doi/abs/10.1080/10826079408013374
https://www.researchgate.net/publication/19409893_Determination_of_Histamine_Concentrations_in_Plasma_by_Liquid_ChromatographyElectrochemistry
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463562/
https://pubmed.ncbi.nlm.nih.gov/6754510/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6856215/
https://www.rupahealth.com/post/how-to-interpret-your-histamine-intolerance-test-results
https://www.megazyme.com/documents/Assay_Protocol/K-HISTA_DATA.pdf
https://www.cabidigitallibrary.org/doi/full/10.5523/bris.iwhs9951
https://pubmed.ncbi.nlm.nih.gov/13861216/
https://pubmed.ncbi.nlm.nih.gov/7408711/
https://www.benchchem.com/product/b105838?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. labcorp.com [labcorp.com]

2. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass
spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Measurement of plasma histamine: description of an improved method and normal values
- PubMed [pubmed.ncbi.nlm.nih.gov]

4. sigmaaldrich.com [sigmaaldrich.com]

5. researchgate.net [researchgate.net]

6. Histamine quantification in human plasma using high resolution accurate mass LC-MS
technology - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Determination of histamine concentrations in plasma by liquid
chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

8. A liquid chromatographic method for the determination of histamine in immunoglobulin
preparation using solid phase extraction and pre-column derivatization - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. akademisains.gov.my [akademisains.gov.my]

10. Determination of Plasma and Brain Histamine by High-Performance Liquid
Chromatography (HPLC) - STEMart [ste-mart.com]

11. Determination of Histamine by High-Performance Liquid Chromatography After
Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]

12. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Topic: Sample Preparation Methods for Histamine
Analysis in Plasma]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105838#sample-preparation-methods-for-histamine-
analysis-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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